molecular formula C10H9BrN2 B2437240 5-Bromo-2-methyl-8-quinolinamine CAS No. 1417632-66-6

5-Bromo-2-methyl-8-quinolinamine

Cat. No.: B2437240
CAS No.: 1417632-66-6
M. Wt: 237.1
InChI Key: NGCHTGURXCSMQX-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-8-quinolinamine is a chemical compound with the CAS Number: 1417632-66-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 5-bromo-2-methylquinolin-8-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antileishmanial Activity

5-Bromo-2-methyl-8-quinolinamine derivatives have shown potential in the treatment of Leishmania donovani infections, a parasitic disease. Research indicates that specific structural modifications, especially in the terminal piperazine moiety of 8-quinolinamines, can lead to increased potency against this parasite (Johnson & Werbel, 1983).

Analytical Applications

8-Quinolinamine derivatives, including this compound, have been studied for their analytical applications, particularly in oxidation reactions using vanadium(V). These reactions demonstrate the impact of substitutions at the 8-position of the quinoline derivatives, which can be utilized in analytical chemistry (Assamoi, Hamon, & Likforman, 1988).

Antimalarial and Antimicrobial Properties

Research into 8-quinolinamines and their derivatives has shown promising results in combating malaria. Specific analogues of these compounds have exhibited superior biological efficacy compared to standard drugs like chloroquine against drug-sensitive and drug-resistant malaria strains. Additionally, these compounds have shown promising antileishmanial and antimicrobial activities, including against various fungi and bacteria (Vangapandu et al., 2003).

Antifungal Activity

The antifungal properties of 2-Methyl-8-quinolinol and its derivatives, including those with bromo substitutions, have been explored. These compounds demonstrate in vitro activity against various fungi, including Aspergillus and Candida species, suggesting their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).

Corrosion Inhibition

This compound derivatives have also been studied for their potential as corrosion inhibitors. These compounds have shown promising results in protecting metals like steel from acidic corrosion, making them useful in industrial applications (Rbaa et al., 2020).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

Quinoline derivatives have shown substantial biological activities . Therefore, the future directions of research on 5-Bromo-2-methyl-8-quinolinamine could involve exploring its potential biological and pharmaceutical activities.

Properties

IUPAC Name

5-bromo-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHTGURXCSMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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